N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2-fluorophenyl)methanesulfonamide
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Description
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H18F3N3O3S and its molecular weight is 389.39. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Self-Association
Research has focused on understanding the conformations and self-association behaviors of related sulfonamide compounds in solution and solid states. For instance, studies have examined how trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide forms cyclic dimers in inert solvents due to hydrogen bonding between NH and C=O groups of neighboring molecules. These insights are crucial for predicting the behavior of similar compounds, including N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2-fluorophenyl)methanesulfonamide, in various solvents and under different conditions (Sterkhova, Moskalik, & Shainyan, 2014).
Catalytic and Synthetic Applications
The compound has potential applications in catalysis and synthesis. For example, related research has demonstrated highly regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane, producing fluorobis(phenylsulfonyl)methylated compounds. These methodologies could be adapted to functionalize this compound for various synthetic applications (Liu et al., 2009).
Structural Modifications and Drug Metabolism
Although excluding direct applications in drug use and dosage, it's notable that research into similar sulfonamide derivatives has explored their structural modifications to understand supramolecular assembly effects. These studies are critical for designing compounds with desired physical and chemical properties for various scientific applications (Dey et al., 2015).
Chemical Reactivity and Comparative Studies
The chemical reactivity of related sulfone and sulfonamide compounds has been investigated, offering insights into their potential chemical interactions and applications. For example, comparative studies of methanesulfonyl fluoride with organofluorophosphorus ester anticholinesterase compounds provide a basis for understanding the reactivity of fluorinated sulfonamides in various chemical contexts (Snow & Barger, 1988).
Material Science Applications
Research into semiaromatic polyamides incorporating difluorobenzamide units, related to the structural framework of this compound, highlights applications in materials science. These studies focus on synthesizing materials with excellent thermal properties and potential applications in advanced material design (Yan et al., 2016).
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(2-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c17-13-4-2-1-3-12(13)10-26(23,24)20-9-14-21-15(22-25-14)11-5-7-16(18,19)8-6-11/h1-4,11,20H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUKHZKUVAZFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNS(=O)(=O)CC3=CC=CC=C3F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.